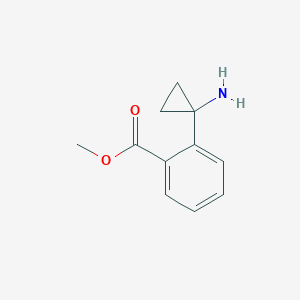

Methyl 2-(1-aminocyclopropyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

methyl 2-(1-aminocyclopropyl)benzoate |

InChI |

InChI=1S/C11H13NO2/c1-14-10(13)8-4-2-3-5-9(8)11(12)6-7-11/h2-5H,6-7,12H2,1H3 |

InChI Key |

XTHDKMMCHOGFRJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2(CC2)N |

Origin of Product |

United States |

Chemical Identity and Properties

The precise chemical identity of Methyl 2-(1-aminocyclopropyl)benzoate is defined by its molecular structure and a set of unique identifiers and properties. While extensive experimental data for this specific compound is limited in the public domain, its fundamental characteristics can be detailed.

| Property | Data |

| Molecular Formula | C₁₁H₁₃NO₂ |

| IUPAC Name | This compound |

| Monoisotopic Mass | 191.09464 Da |

| SMILES | COC(=O)C1=CC=CC=C1C2(CC2)N |

| InChI | InChI=1S/C11H13NO2/c1-14-10(13)8-4-2-3-5-9(8)11(12)6-7-11/h2-5H,6-7,12H2,1H3 |

| InChIKey | XTHDKMMCHOGFRJ-UHFFFAOYSA-N |

Data sourced from PubChem for the hydrochloride form of the compound, with the chemical formula and mass adjusted for the free base. uni.lu

Synthesis and Manufacturing

The synthesis would likely involve a multi-step process, beginning with the formation of the 2-(1-aminocyclopropyl)benzoic acid precursor, followed by esterification.

A potential synthetic approach for the precursor, 2-(1-aminocyclopropyl)benzoic acid, could involve the reaction of an appropriately substituted anthranilic acid derivative. The introduction of the cyclopropyl (B3062369) group is a key challenge and could potentially be achieved through methods such as the Simmons-Smith cyclopropanation of an alkene precursor or through the addition of a cyclopropyl-containing nucleophile to an electrophilic benzoic acid derivative.

Once the 2-(1-aminocyclopropyl)benzoic acid is obtained, the final step would be an esterification reaction. A common and straightforward method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. wikipedia.org

The general scheme for the esterification would be:

2-(1-aminocyclopropyl)benzoic acid + Methanol ⇌ Methyl 2-(1-aminocyclopropyl)benzoate + Water

This reaction is an equilibrium process, and to drive it towards the product, excess methanol is often used, and the water produced is removed.

Patented Applications

Direct Synthetic Routes to this compound

Direct synthesis of the target molecule can be approached by either forming the ester moiety on a pre-existing aminocyclopropyl benzoic acid core or by constructing the aminocyclopropane ring on a methyl benzoate (B1203000) template.

Esterification Approaches to the Benzoate Moiety

The formation of the methyl benzoate moiety is a crucial step in the synthesis of the title compound. This is typically achieved through the esterification of the corresponding carboxylic acid, 2-(1-aminocyclopropyl)benzoic acid.

One of the most common methods for this transformation is Fischer-Speier esterification . This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The equilibrium of the reaction is driven towards the product, this compound, by using a large excess of the alcohol. libretexts.org

Alternative methods for esterification include the use of diazomethane, which provides a high yield of the methyl ester but is hazardous due to its explosive and toxic nature. Other reagents such as methyl iodide in the presence of a base (e.g., potassium carbonate) or the use of solid acid catalysts like zirconium/titanium-based catalysts can also be employed for the methylation of the carboxylic acid. mdpi.com

Recent advancements have also explored enzymatic esterification, which offers a greener alternative under milder reaction conditions, although substrate specificity can be a limitation. researchgate.net

Table 1: Comparison of Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, Strong Acid (H₂SO₄ or HCl) | Reflux | Inexpensive reagents, suitable for large scale. | Requires strong acid, equilibrium-limited. libretexts.org |

| Diazomethane | CH₂N₂ | Ethereal solution, 0 °C to RT | High yield, clean reaction. | Highly toxic and explosive. |

| Methyl Iodide | CH₃I, Base (e.g., K₂CO₃) | Solvent (e.g., DMF, Acetone), Heat | Good yield, avoids strong acids. | Methyl iodide is toxic. |

| Solid Acid Catalysis | Methanol, Solid Acid (e.g., Zr/Ti) | Heat | Reusable catalyst, milder conditions. mdpi.com | Catalyst preparation may be complex. |

Aminocyclopropane Ring Formation Strategies

The construction of the aminocyclopropane ring is a key challenge in the synthesis of this compound. Various strategies have been developed to form this highly strained three-membered ring system.

One prominent method is the Kulinkovich cyclopropanation , which utilizes a titanium catalyst to react an ester with a Grignard reagent, leading to the formation of a cyclopropanol (B106826) that can be further converted to the corresponding aminocyclopropane. rsc.org Asymmetric variations of this reaction allow for the synthesis of enantioenriched cyclopropanes. rsc.org

Another powerful approach is the Michael Initiated Ring Closure (MIRC) reaction. rsc.org This cascade reaction involves a Michael addition followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring. rsc.org This method has proven to be versatile for creating substituted cyclopropanes with high stereoselectivity. rsc.org

Transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds is also a widely used and efficient route to cyclopropyl-containing molecules. thieme-connect.com However, the handling of potentially explosive diazoalkanes, especially those without stabilizing groups, requires stringent safety measures. dicp.ac.cn To circumvent this, methods using gem-dichloroalkanes as carbene precursors in the presence of a cobalt catalyst have been developed, offering a safer alternative for asymmetric cyclopropanation. dicp.ac.cn

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of specific enantiomers of this compound is of significant interest, as different stereoisomers often exhibit distinct biological activities. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer.

Chiral Auxiliary Approaches

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary . thieme-connect.com This technique involves temporarily attaching an enantiomerically pure molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of aminocyclopropanes, chiral auxiliaries derived from natural products like amino acids, terpenes, or carbohydrates are commonly employed. nih.gov For instance, auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam can be attached to the precursor molecule to control the diastereoselectivity of the cyclopropanation step. wikipedia.orgnih.gov The choice of auxiliary can significantly influence the stereochemical outcome, providing access to different stereoisomers. wikipedia.org

Asymmetric Catalysis in Cyclopropane Construction

Asymmetric catalysis has emerged as a highly efficient method for the synthesis of chiral cyclopropanes. thieme-connect.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition metal complexes with chiral ligands are widely used for the asymmetric cyclopropanation of alkenes. thieme-connect.com Catalysts based on rhodium, copper, and cobalt in combination with chiral ligands have demonstrated high levels of enantioselectivity in these transformations. dicp.ac.cnlookchem.com For example, cobalt complexes with chiral tetra-Schiff base ligands have been shown to catalyze the asymmetric cyclopropanation of styrene (B11656) with high enantioselectivity. lookchem.com The design of the chiral ligand is crucial for achieving high stereocontrol, with factors like steric hindrance and electronic effects playing a key role. lookchem.com

Organocatalysis represents another powerful tool for asymmetric cyclopropanation, offering the benefits of using metal-free, stable, and readily available catalysts. rsc.org Chiral phosphoric acids, for example, have been used to catalyze the enantio- and diastereoselective formation of complex cyclopropane-containing molecules. rsc.org

Table 2: Overview of Asymmetric Cyclopropanation Catalysts

| Catalyst Type | Metal/Core | Typical Chiral Ligand | Key Features |

|---|---|---|---|

| Transition Metal | Rh, Cu, Co | PHOX, Salen, Schiff bases | High turnover numbers, high enantioselectivity. lookchem.combeilstein-journals.org |

| Organocatalyst | N/A | Chiral Phosphoric Acids, Amines | Metal-free, stable, avoids heavy metal contamination. rsc.org |

Diastereoselective Synthesis of Aminocyclopropyl Scaffolds

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of aminocyclopropyl scaffolds, this is crucial when additional substituents are present on the cyclopropane ring or the benzoate moiety.

Substrate-controlled diastereoselective synthesis relies on the existing stereocenters in the starting material to direct the formation of new ones. For example, a chiral center in an allylic alcohol can direct a subsequent Simmons-Smith cyclopropanation to produce a specific diastereomer with high selectivity. thieme-connect.com Similarly, the stereocenters created during an aldol (B89426) reaction can guide the diastereoselectivity of a following cyclopropanation step. thieme-connect.com

The development of methods for the diastereoselective synthesis of fused cyclopropyl (B3062369) structures has been important in the creation of complex molecules, such as inhibitors for enzymes like β-amyloid cleaving enzyme (BACE). nih.gov These synthetic strategies allow for the precise construction of intricate three-dimensional architectures. nih.gov The combination of multicomponent reactions with organocatalysis has also proven to be an effective strategy for generating complex cyclopentenyl frameworks in a highly diastereoselective manner. nih.gov

Convergent and Divergent Synthetic Pathways

The construction of a molecule like this compound can be approached in a linear fashion, where the molecule is built step-by-step on a single starting material. However, convergent and divergent strategies offer significant advantages in efficiency and the potential for creating chemical libraries.

For this compound, a hypothetical convergent synthesis could involve:

Fragment A Synthesis: Preparation of a protected 1-aminocyclopropane building block containing a suitable functional group for coupling. For instance, the synthesis of a boronic ester on the cyclopropane ring.

Fragment B Synthesis: Preparation of methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate).

Coupling: A final palladium-catalyzed cross-coupling reaction (such as a Suzuki coupling) to join Fragment A and Fragment B, followed by a deprotection step to reveal the primary amine.

This approach allows for the optimization of the synthesis of each fragment separately before the crucial carbon-carbon bond-forming reaction.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a variety of structurally related analogues. This is a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies.

Starting from the final product, this compound, a divergent approach could be used to create a library of new compounds. The primary amine and the methyl ester are key functional handles for diversification.

Amine Functionalization: The primary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into various amides, esters, or other carboxylic acid derivatives.

The table below illustrates a potential divergent synthesis from the parent compound.

| Starting Material | Reagent/Reaction | Product Class |

| This compound | Acyl Chloride (R-COCl) | N-Acyl Derivatives |

| This compound | Aldehyde (R-CHO), NaBH(OAc)₃ | N-Alkyl Derivatives |

| 2-(1-aminocyclopropyl)benzoic acid (from ester hydrolysis) | Amine (R-NH₂), Coupling Agent | Amide Derivatives |

| 2-(1-aminocyclopropyl)benzoic acid (from ester hydrolysis) | Alcohol (R-OH), Acid Catalyst | Ester Derivatives |

This interactive table demonstrates how a single core compound can be a starting point for a diverse library of molecules.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. The synthesis of this compound can be designed or optimized to align with these principles.

Atom Economy: One of the core principles of green chemistry is maximizing the incorporation of all materials used in the process into the final product. mdpi.com Addition reactions, for example, have 100% atom economy. In a multi-step synthesis, choosing reactions with high atom economy is critical. For instance, the titanocene-catalyzed conversion of a nitrile to a cyclopropylamine (B47189) is more atom-economical than a multi-step sequence involving protection, cyclopropanation, and deprotection. mdpi.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. The hypothetical synthesis of this compound would heavily rely on catalysis.

Palladium-catalyzed reactions: For C-C or C-N bond formation.

Titanocene catalysts: For the formation of the cyclopropylamine ring from nitriles. mdpi.com

Solid acid catalysts: For the esterification of the benzoic acid moiety, offering an environmentally friendly alternative to traditional mineral acids like sulfuric acid. mdpi.com These catalysts are often reusable and reduce the generation of acidic waste. mdpi.com

Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Green chemistry encourages the use of safer solvents (e.g., water, ethanol, or supercritical CO₂) and the avoidance of hazardous ones (e.g., chlorinated hydrocarbons).

The table below provides a general classification of solvents from a green chemistry perspective.

| Solvent Class | Examples | Green Chemistry Consideration |

| Recommended | Water, Ethanol, Acetone | Benign, low toxicity |

| Problematic | Toluene, Hexane, THF | Use with caution, seek alternatives |

| Hazardous | Dichloromethane, Chloroform | Avoid due to toxicity/environmental impact |

In the synthesis of this compound, replacing a solvent like THF, often used in Grignard reactions for cyclopropylamine synthesis organic-chemistry.org, with a greener alternative like 2-MeTHF (2-methyltetrahydrofuran) could be a key process improvement.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The development of highly active catalysts that operate under mild conditions is a key research area in green chemistry. For example, some modern cross-coupling reactions can be performed at room temperature, eliminating the need for heating.

By integrating these principles from the outset, the synthesis of this compound can be designed to be not only efficient but also sustainable.

Reactions Involving the Amino Group

The primary amino group (-NH₂) on the cyclopropyl ring is a key site of nucleophilic reactivity. It can readily participate in a variety of reactions typical of primary amines.

Acylation: The amino group can be acylated to form amides. For instance, reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl derivative. The synthesis of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate involves the reaction of 2-aminobenzoic acid with a suitable acylating agent, followed by esterification. ontosight.ai

Alkylation: The nitrogen atom can also undergo alkylation with alkyl halides, although over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is possible.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds. For example, reaction with aldehydes or ketones can form Schiff bases (imines), which can be further reduced to secondary amines. A study on the synthesis of a coumarin (B35378) derivative, Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, was achieved through a condensation reaction between 4-hydroxycoumarin (B602359) and methyl 2-aminobenzoate. nih.gov Similarly, the Ugi reaction, a multi-component reaction, has been used to synthesize derivatives like methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoates from substituted benzaldehydes, anthranilic acid, and cyclohexyl isocyanide. researchgate.net

Formation of Heterocycles: The proximity of the amino and ester groups on the aromatic ring can facilitate intramolecular cyclization reactions to form heterocyclic systems. For example, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] nih.govresearchgate.netdiazepin-2-ylamino)benzoate involves the cyclization of an amino ester intermediate. mdpi.com

Transformations of the Ester Moiety

The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(1-aminocyclopropyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, using a base like sodium hydroxide, proceeds via a tetrahedral intermediate to yield the carboxylate salt, which is then protonated. wikipedia.org

Amidation: The ester can be converted directly to an amide by reaction with an amine, a process known as aminolysis. This reaction is often slower than hydrolysis and may require heating or catalysis. researchgate.net Studies have shown that catalysts like niobium pentoxide (Nb₂O₅) can effectively promote the amidation of methyl benzoate with various amines. researchgate.net

Reduction: The ester can be reduced to a primary alcohol, (2-(1-aminocyclopropyl)phenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methoxy (B1213986) group for another alkoxy group.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Amidation | RNH₂ | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

| Transesterification | R'OH, H⁺ or OR'⁻ | Ester (with different R' group) |

Cyclopropane Ring Reactivity and Stability

The three-membered cyclopropane ring is characterized by significant ring strain, which influences its reactivity. While generally stable, it can undergo ring-opening and ring-expansion reactions under specific conditions. rsc.org

The high p-character of the C-C bonds in the cyclopropane ring allows it to behave similarly to a π-bond in some reactions, making it susceptible to cleavage by electrophiles, nucleophiles, and radical species.

Electrophilic Ring Opening: Strong electrophiles can attack a C-C bond of the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by a nucleophile. For example, reactions with benzeneselenenyl chloride can lead to ring-opened products. rsc.org The regioselectivity of the ring opening is often influenced by the substituents on the ring. Nitrosation of donor-acceptor cyclopropanes with NOCl can result in regioselective ring-opening at the C1-C2 bond to form isoxazoline- and isoxazole-3-carboxylates. researchgate.net

Radical Ring Opening: The cyclopropane ring can also be opened via radical intermediates. For instance, Mn(III)-mediated oxidative radical ring-opening and cyclization of methylenecyclopropanes with 1,3-dicarbonyl compounds have been reported. nih.gov Similarly, copper(I)-catalyzed oxidative radical trifluoromethylation/ring-opening/cyclization of methylenecyclopropanes can occur. nih.gov

Under certain conditions, particularly those involving the formation of a carbocation adjacent to the ring, the cyclopropane ring can undergo expansion to a more stable four-membered ring. For instance, the hydrolysis of (chloromethyl)cyclopropane (B127518) can yield a mixture of cyclopropylmethanol (B32771) and cyclobutanol, indicating the involvement of a non-classical carbocation that can lead to both ring-retained and ring-expanded products. stackexchange.com This suggests that if a reactive intermediate were generated at the benzylic position of this compound, ring expansion could be a possible transformation.

Aromatic Ring Functionalization

The benzene (B151609) ring is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the ortho-para directing amino group (after potential protection) and the meta-directing ester group, will influence the position of incoming electrophiles.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. The position of substitution would be dictated by the combined directing effects of the substituents. wikipedia.org

Halogenation: Electrophilic halogenation with reagents like Br₂ in the presence of a Lewis acid can introduce a halogen atom onto the ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also possible, though the presence of the deactivating ester group and the potentially reactive amino group can complicate these reactions.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of the reactions of this compound are influenced by several factors.

Kinetics: The rates of reaction are dependent on factors such as temperature, concentration of reactants, and the presence of catalysts. For instance, the aminolysis of esters can be significantly accelerated by general base catalysis. researchgate.net Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have shown that a general-base-catalyzed neutral stepwise mechanism is the most favorable pathway. researchgate.net The kinetics of co-crystallization of benzoic acid and sodium benzoate have been studied, providing insights into nucleation and crystal growth rates which can be influenced by templating molecules. mdpi.com

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy. Ring-opening reactions of the cyclopropane ring are often thermodynamically favored due to the release of ring strain. The relative stability of intermediates, such as carbocations or radicals, plays a crucial role in determining the reaction pathway and product distribution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

Detailed analysis of ¹H NMR would reveal signals corresponding to the aromatic protons, the methyl ester protons, the amine protons, and the diastereotopic protons of the cyclopropyl ring. The aromatic protons would likely appear as a complex multiplet in the downfield region. The methyl ester protons would present as a sharp singlet, while the cyclopropyl protons would exhibit characteristic geminal and vicinal couplings.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the carbons of the cyclopropyl ring.

Low-temperature NMR studies could be employed to investigate the conformational dynamics of the molecule. nih.gov By reducing the temperature, the rate of conformational exchange can be slowed, potentially allowing for the observation of distinct conformers. nih.gov This can provide insights into the rotational barriers around the C-C bond connecting the cyclopropyl and benzoate moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data; experimental values may vary based on solvent and other conditions.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (4H) | 7.2 - 8.0 | Multiplet |

| Methyl (3H) | ~3.9 | Singlet |

| Amine (2H) | Broad Singlet | Singlet (broad) |

| Cyclopropyl (4H) | 0.8 - 1.5 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data; experimental values may vary based on solvent and other conditions.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~168 |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic CH | 125 - 132 |

| Methyl (CH₃) | ~52 |

| Cyclopropyl C (quaternary) | 25 - 35 |

| Cyclopropyl CH₂ | 10 - 20 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.

Table 3: Representative Crystallographic Data Obtainable from X-ray Analysis Data shown is hypothetical for illustrative purposes, based on typical values for similar organic molecules.

| Parameter | Description | Typical Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₁₃NO₂.

Electrospray ionization (ESI) or other soft ionization techniques would likely show a prominent protonated molecule [M+H]⁺ at m/z 192.1019. uni.lu Tandem mass spectrometry (MS/MS) experiments are crucial for studying fragmentation pathways. The fragmentation of the [M+H]⁺ ion would likely involve characteristic losses based on its structure. Common fragmentation patterns for esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). libretexts.orgchegg.com The aminocyclopropyl moiety could also lead to specific fragmentation pathways.

Isotopic labeling studies, where atoms like ²H, ¹³C, or ¹⁵N are incorporated into the molecule, can be used to trace the pathways of atoms during fragmentation, providing definitive evidence for proposed mechanisms. nih.gov

Table 4: Predicted m/z Values for Adducts of this compound Data sourced from predicted values for the hydrochloride salt form. uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.10192 |

| [M+Na]⁺ | C₁₁H₁₃NNaO₂⁺ | 214.08386 |

| [M+NH₄]⁺ | C₁₁H₁₇N₂O₂⁺ | 209.12846 |

| [M+K]⁺ | C₁₁H₁₃KNO₂⁺ | 230.05780 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show distinct absorption bands. A strong absorption band around 1720-1700 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching vibration of the ester group. docbrown.info The N-H stretching vibrations of the primary amine would appear as one or two bands in the 3400-3200 cm⁻¹ region. C-O stretching of the ester would be visible in the 1300-1100 cm⁻¹ range. docbrown.info Aromatic C-H and C=C stretching vibrations would also be present. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for identifying the vibrations of the carbon skeleton.

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H stretch | 3400 - 3200 |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Methyl Group | C-H stretch | 2990 - 2850 |

| Ester Carbonyl | C=O stretch | 1720 - 1700 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Amine | N-H bend | ~1600 |

| Ester | C-O stretch | 1300 - 1100 |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the benzoate ring and the aminocyclopropyl group, making it superimposable on its mirror image. Consequently, this compound will not exhibit a CD or ORD spectrum and is optically inactive.

These techniques would, however, be essential for the analysis of any chiral derivatives of this compound. If a chiral center were introduced into the molecule, CD and ORD spectroscopy would be invaluable for determining the enantiomeric purity (enantiomeric excess) of a sample and could be used in conjunction with theoretical calculations to assign the absolute configuration (R or S) of the stereocenter.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 2-(1-aminocyclopropyl)benzoate. DFT methods, such as B3LYP with a 6-31G(d) basis set, can be employed to optimize the molecular geometry and calculate various electronic properties.

The electronic structure dictates the molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and accepting capabilities. The HOMO is likely localized on the aminocyclopropyl and benzoate (B1203000) moieties, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic ring, suggesting susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Reactivity descriptors derived from DFT calculations can further quantify the molecule's behavior.

Table 1: Calculated Global Reactivity Indices

| Descriptor | Value (eV) | Significance |

|---|---|---|

| Chemical Potential (μ) | Value | Electron-donating capacity |

| Hardness (η) | Value | Resistance to change in electron distribution |

| Electrophilicity (ω) | Value | Propensity to accept electrons |

| Nucleophilicity (N) | Value | Propensity to donate electrons |

Note: Specific values are placeholder and would be determined from actual DFT calculations.

These indices help in understanding the molecule's role in chemical reactions, for instance, predicting whether it will act as a nucleophile or an electrophile.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of a molecule over time. By simulating the atomic motions, MD provides a detailed picture of the accessible conformations and their relative energies. For this compound, MD simulations can reveal the flexibility of the cyclopropyl (B3062369) and methyl benzoate groups relative to each other.

The simulations are typically performed using force fields like AMBER or CHARMM in a solvent environment, often water, to mimic physiological conditions. The trajectory from an MD simulation can be analyzed to identify the most stable conformations and the transitions between them. This is often visualized using a Ramachandran-like plot for the relevant dihedral angles.

Key conformational features to investigate would include the orientation of the aminocyclopropyl group with respect to the plane of the benzoate ring and the rotation around the C-C and C-N bonds connecting the cyclopropyl ring to the benzoate system. Understanding these conformational preferences is crucial as they can significantly influence the molecule's biological activity and interaction with target proteins.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates and transition states. For this compound, theoretical calculations can predict the pathways of its synthesis or degradation. For instance, the mechanism of its formation from precursor molecules can be modeled to understand the energetics of the reaction and the structure of the transition states.

DFT calculations are commonly used to map the potential energy surface of a reaction. By locating the transition state structures and calculating their energies, the activation energy for a particular reaction step can be determined. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction's outcome. For example, the aminolysis of the methyl ester group could be a potential reaction, and its mechanism could be computationally explored.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | TS1 | Value |

| Step 2 | TS2 | Value |

Note: Values are illustrative for a hypothetical reaction pathway.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state connects the correct reactants and products.

Spectroscopic Parameter Prediction and Validation

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computed structure.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts are typically scaled to account for systematic errors. This allows for the assignment of experimental peaks and can help in confirming the structure of the molecule.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be predicted by calculating the vibrational frequencies of the molecule. The calculated frequencies are often scaled to better match experimental values. These calculations can aid in the assignment of vibrational modes to specific functional groups within the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Technique | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O | Value ppm | Value ppm |

| ¹H NMR | -NH₂ | Value ppm | Value ppm |

| IR | N-H stretch | Value cm⁻¹ | Value cm⁻¹ |

Note: Values are for illustrative purposes and would be derived from specific calculations and experiments.

The agreement between predicted and experimental spectra serves as a strong validation of the computed molecular geometry and electronic structure.

Protein-Ligand Docking and Molecular Modeling Studies

To investigate the potential biological activity of this compound, protein-ligand docking and molecular modeling studies can be performed. These computational techniques predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This is a cornerstone of structure-based drug design.

The process involves generating a 3D model of the ligand and the target protein. Docking algorithms then sample a large number of possible orientations and conformations of the ligand within the protein's binding site. These poses are then scored based on a scoring function that estimates the binding affinity.

For this compound, a potential protein target would need to be identified based on its structural similarity to known bioactive molecules. The docking results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.

Table 4: Example Docking Results for a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | Value |

| Interacting Residues | e.g., Tyr124, Phe325 |

| Type of Interactions | e.g., Hydrogen bond, π-π stacking |

Note: These are example results for a hypothetical docking study.

Following docking, molecular dynamics simulations of the protein-ligand complex can be carried out to assess the stability of the predicted binding mode over time. This provides a more dynamic and realistic view of the interaction.

Structure Activity Relationship Sar Studies and Molecular Interactions

Exploration of the Aminocyclopropyl Moiety's Role in Molecular Recognition

The 1-aminocyclopropane-1-carboxylic acid (ACC) moiety is a well-known critical component in plant biology, serving as the direct precursor to the plant hormone ethylene (B1197577). nih.govfrontiersin.orgnih.govresearchgate.net The constrained, rigid structure of the cyclopropyl (B3062369) ring is fundamental to its biological function. This rigidity can position the amino group in a precise orientation for interaction with a biological target.

In the context of Methyl 2-(1-aminocyclopropyl)benzoate, the aminocyclopropyl group is expected to be a key pharmacophore. Its significance can be inferred from studies on related molecules:

Enzyme Substrate Mimicry : The aminocyclopropyl group is structurally similar to certain amino acids, allowing it to act as a substrate or an inhibitor for enzymes that process amino acids. For instance, ACC itself is the specific substrate for ACC oxidase, the enzyme that catalyzes the final step in ethylene biosynthesis. nih.govnih.govnih.gov

Signaling Molecule : Beyond its role as a precursor, ACC has been suggested to function as a signaling molecule itself, independent of ethylene. frontiersin.orgresearchgate.net This implies that the aminocyclopropyl structure is recognized by specific receptors or binding proteins to initiate a biological response.

Structural Rigidity : The three-membered ring severely restricts conformational flexibility. This can be advantageous for binding affinity, as it reduces the entropic penalty upon binding to a receptor or enzyme active site.

Alterations to this moiety, such as ring-opening, substitution on the ring, or modification of the amino group, would likely have a profound impact on molecular recognition and activity.

Contribution of the Benzoate (B1203000) Ester to Molecular Activity

Hydrogen Bonding : The ester carbonyl oxygen is a hydrogen bond acceptor, which can form crucial interactions with hydrogen bond donors like the backbone N-H groups or side chains of amino acids (e.g., arginine, serine, lysine) in a protein's binding pocket. mdpi.com

Hydrophobic and π-Stacking Interactions : The phenyl ring of the benzoate group provides a large, hydrophobic surface that can engage in van der Waals and hydrophobic interactions within a nonpolar binding pocket. Furthermore, it can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Solubility and Transport : The ester group influences the molecule's lipophilicity, which affects its solubility, membrane permeability, and pharmacokinetic properties. Studies on other methyl benzoate derivatives have shown their ability to form stable complexes with transport proteins like bovine serum albumin, a process driven by hydrogen bonding and other interactions. mdpi.com

The synthesis of methyl benzoate in biological systems, such as in snapdragon flowers, is a tightly regulated enzymatic process, highlighting the importance of this chemical entity in molecular interactions within a biological context. nih.gov

Stereochemical Influences on Molecular Interactions

Stereochemistry is a critical determinant of biological activity. While the 1-aminocyclopropyl group in the parent molecule is achiral, the introduction of substituents on the cyclopropane (B1198618) ring or the benzoate ring could create stereocenters. The spatial arrangement of atoms dictates how a molecule fits into a chiral binding site of a protein.

Studies on the stereoselective synthesis of aminocyclopropyl derivatives demonstrate the importance of controlling the three-dimensional structure to achieve desired biological outcomes. doi.orgresearchgate.net For many biologically active compounds, only one enantiomer or diastereomer exhibits the desired activity, while the other(s) may be inactive or even produce unwanted effects. The precise geometry of the aminocyclopropyl moiety relative to the benzoate ring will govern its ability to adopt the correct conformation for optimal binding. A perfect stereochemical match between the molecule and its biological target is often associated with the strongest inhibitory or binding activities. nih.gov

Mechanistic Studies of Enzyme or Receptor Binding Affinity

Understanding the mechanism by which this compound binds to its target is essential for elucidating its function. This involves studying the kinetics of inhibition and the specific molecular interactions within the binding site.

Enzyme inhibitors can be classified based on how they interact with the enzyme and substrate, which can be visualized using kinetic plots like the Lineweaver-Burk plot. khanacademy.org

Competitive Inhibition : A competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding. khanacademy.orgyoutube.com This type of inhibition can be overcome by increasing the substrate concentration. The apparent Kₘ is increased, while the Vₘₐₓ remains unchanged.

Non-competitive Inhibition : A non-competitive inhibitor binds to a site other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency without affecting substrate binding. khanacademy.org In this case, the Kₘ is unchanged, but the Vₘₐₓ is lowered.

Uncompetitive Inhibition : An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex. khanacademy.orgnih.govnih.gov This mode of inhibition is more effective at higher substrate concentrations. Both the apparent Vₘₐₓ and Kₘ are reduced. For example, novel quinazolinone-based compounds have been identified as uncompetitive inhibitors of ACC synthase, where they bind to the ES complex and abrogate product formation. nih.govnih.gov

The specific type of inhibition exerted by this compound would depend on its biological target and binding mode.

Table 1: Effects of Reversible Inhibitors on Enzyme Kinetics

| Inhibition Type | Binds To | Effect on Vₘₐₓ | Effect on Kₘ |

|---|---|---|---|

| Competitive | Free Enzyme | Unchanged | Increases |

| Non-competitive | Enzyme or ES Complex | Decreases | Unchanged |

| Uncompetitive | ES Complex only | Decreases | Decreases |

The binding of a ligand to an enzyme's active site is a dynamic process involving specific interactions that stabilize the enzyme-ligand complex. The "induced fit" model suggests that the active site can change its conformation upon substrate binding to achieve a tighter fit. youtube.com

Based on the structure of this compound, several key interactions within an active site can be hypothesized:

Ionic Interaction : The primary amine of the aminocyclopropyl group is likely protonated at physiological pH, allowing it to form a strong ionic bond (salt bridge) with a negatively charged amino acid residue, such as aspartate or glutamate.

Hydrogen Bonding : The amine group can also act as a hydrogen bond donor, while the ester carbonyl is a hydrogen bond acceptor.

Metal Ligation : In metalloenzymes, the amine group could potentially coordinate with a metal ion cofactor. For example, the active site of ACC oxidase contains an iron(II) cofactor, and key histidine and aspartate residues are involved in its ligation. nih.govnih.gov

Modeling studies and site-directed mutagenesis of enzymes like ACC oxidase have helped to map out the active site, revealing that residues such as Arg244 and Ser246 are crucial for catalysis, likely by interacting with the substrate. nih.gov

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) active site. nih.gov This binding event causes a conformational change that alters the affinity or efficacy of the endogenous ligand. nih.govnih.gov This approach offers potential advantages, including greater specificity and a reduced risk of over-stimulation or complete inhibition of the target. nih.govnih.gov

Allosteric modulators can be classified as:

Positive Allosteric Modulators (PAMs) : These enhance the effect of the orthosteric ligand.

Negative Allosteric Modulators (NAMs) : These reduce the effect of the orthosteric ligand.

Given its structure, which combines a rigid aminocyclopropyl group with a more flexible benzoate ester, this compound could potentially act as an allosteric modulator. The benzoate portion could anchor the molecule in an allosteric pocket, while the aminocyclopropyl moiety could influence the conformational changes that propagate to the active site.

Chemical Probe Development for Biological Systems

The strategic design of chemical probes is a cornerstone of chemical biology, enabling the interrogation and manipulation of complex biological processes. An ideal chemical probe should exhibit high selectivity and potency for its intended biological target, possess physicochemical properties suitable for the biological environment in which it is to be used, and incorporate a feature that allows for the detection or modulation of its interaction with the target. While "this compound" has not been extensively documented as a chemical probe in published literature, its unique structural components—a methyl benzoate core, a primary amine, and a cyclopropyl group—offer a versatile scaffold for the rational design of novel probes. This section will explore the potential of this molecule in chemical probe development, focusing on the roles of its constituent functional groups and potential strategies for its elaboration into functional probes.

The methyl benzoate portion of the molecule can serve as a foundational scaffold which can be chemically modified to tune its biological activity and physical properties. For instance, derivatives of methyl benzoate have been explored as fluorescent probes. mdpi.com The aromatic ring system provides a platform for introducing substituents that can modulate the molecule's spectroscopic properties, such as quantum yield and emission wavelength.

The primary amine on the cyclopropyl ring is a particularly valuable functional handle for the covalent attachment of various reporter groups or bioorthogonal handles. nih.govnih.govresearchgate.net Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.govresearchgate.net By modifying the amine with a bioorthogonal functional group, "this compound" could be converted into a probe that can be selectively labeled in a biological context. For example, the amine could be acylated with a molecule containing an azide or an alkyne, which can then be selectively reacted with a corresponding cyclooctyne or azide-containing reporter molecule, respectively, via strain-promoted azide-alkyne cycloaddition (SPAAC), a well-established bioorthogonal reaction. mdpi.com

The cyclopropyl group itself is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net Its rigid, three-dimensional structure can impart favorable binding characteristics to a molecule, potentially increasing its affinity and selectivity for a biological target. researchgate.net The unique electronic properties of the cyclopropane ring can also influence the molecule's metabolic stability and pharmacokinetic profile. The aminocyclitol moiety, a related structural class, has been utilized as a versatile scaffold in drug design, further highlighting the potential of such cyclic systems in biologically active molecules. nih.gov

The development of a chemical probe from "this compound" would involve the synthesis of a library of derivatives to systematically explore the structure-activity relationship. The following data tables illustrate hypothetical modifications and their potential applications in chemical probe development.

Table 1: Hypothetical Bioorthogonal Modifications of the Amino Group

| Modification of Amino Group | Bioorthogonal Handle | Potential Reporter Group Conjugation | Application |

| Acylation with Azidoacetic Acid | Azide | Alkyne-functionalized fluorophore | Fluorescent labeling of target |

| Reductive Amination with an Aldehyde-alkyne | Alkyne | Azide-functionalized biotin | Affinity-based target isolation |

| Acylation with a Tetrazine-containing Acid | Tetrazine | trans-Cyclooctene-functionalized quencher | Pro-fluorescent probe activation |

| Reaction with an Isothiocyanate-alkyne | Alkyne | Azide-functionalized drug molecule | Targeted drug delivery |

Table 2: Hypothetical Modifications of the Methyl Benzoate Ring for Tuning Properties

| Position of Substitution | Substituent | Potential Effect | Rationale |

| 4-position | -NO2 | Quenching of fluorescence | Photo-caged probe; fluorescence is restored upon reduction of the nitro group. |

| 5-position | -OCH3 | Red-shift in fluorescence emission | Electron-donating group extending conjugation. |

| 3-position | -Br | Heavy atom for intersystem crossing | Development of photosensitizers for photodynamic therapy. |

| Ester Modification | Ethyl Ester | Increased lipophilicity | Enhanced cell permeability. |

Analytical Methodologies for Research Applications

Development of Advanced Chromatographic Methods (HPLC, GC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and purity determination of Methyl 2-(1-aminocyclopropyl)benzoate. The choice between these methods depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC):

Given the polar nature of the primary amine and the ester functional groups, reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound. A C18 or C8 column would provide a nonpolar stationary phase, allowing for good separation with a polar mobile phase.

A potential starting point for method development would involve a gradient elution to ensure the separation of the main compound from any impurities. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727).

For sensitive detection, a UV detector set at a wavelength where the benzene (B151609) ring of the benzoate (B1203000) moiety shows maximum absorbance would be appropriate. For compounds lacking a strong chromophore, derivatization with an agent like o-phthaldialdehyde (OPA) could be employed to introduce a fluorescent tag, significantly enhancing detection sensitivity, a technique proven effective for other aminocyclopropane derivatives.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm or Fluorescence (with derivatization) |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

For GC analysis, the volatility of this compound is a key consideration. While the methyl ester group imparts some volatility, the primary amine can lead to peak tailing and adsorption on the column. Therefore, derivatization of the amine group, for instance, through acylation or silylation, might be necessary to improve its chromatographic behavior.

A capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, would be a suitable choice. The use of a Flame Ionization Detector (FID) would provide a robust and linear response. For more selective and sensitive detection, a Nitrogen-Phosphorus Detector (NPD) could be utilized, given the presence of nitrogen in the molecule.

Table 2: Proposed GC Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | FID or NPD |

| Detector Temperature | 300 °C |

| Injection Mode | Split or Splitless (depending on concentration) |

Advanced Spectrometric Techniques for Quantification in Complex Matrices

For the quantification of this compound in complex biological or environmental matrices, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity.

An Ultra-High-Performance Liquid Chromatography (UHPLC) system would offer faster analysis times and better resolution compared to conventional HPLC. The UHPLC would be coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. This process provides a high degree of specificity, minimizing interference from matrix components.

For this compound, the precursor ion would likely be the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. The fragmentation of this precursor ion would be studied to identify unique and stable product ions for quantification and confirmation.

Sample preparation for analysis in complex matrices would typically involve protein precipitation followed by solid-phase extraction (SPE) to remove interferences and concentrate the analyte.

Table 3: Proposed LC-MS/MS Method Parameters for Quantification

| Parameter | Suggested Condition |

|---|---|

| LC System | UHPLC |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | To be determined experimentally |

| Product Ions | To be determined experimentally |

Method Validation for Reproducibility and Robustness

To ensure that the developed analytical methods are suitable for their intended purpose, they must be validated according to the International Council for Harmonisation (ICH) guidelines. researchgate.netpharmtech.comresearchgate.net The validation process establishes the performance characteristics of the method and ensures its reproducibility and robustness. researchgate.netpharmtech.comresearchgate.net

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the separation of the analyte peak from other peaks.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte and calculating the percent recovery. pharmtech.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.compharmaknowledgeforum.comchromatographyonline.com For an HPLC method, these parameters could include the pH of the mobile phase, the percentage of organic modifier, the column temperature, and the flow rate. chromatographyonline.compharmaknowledgeforum.comchromatographyonline.com

Table 4: Typical Acceptance Criteria for HPLC Method Validation

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | | Specificity | No interference at the retention time of the analyte | | Robustness | System suitability parameters should pass under all varied conditions |

Broader Chemical Context and Analogs of Methyl 2 1 Aminocyclopropyl Benzoate

Comparative Studies with Related Aminocyclopropane Carboxylic Acid Derivatives

Methyl 2-(1-aminocyclopropyl)benzoate is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known non-proteinogenic α-amino acid that serves as the immediate precursor to the plant hormone ethylene (B1197577). The biological and chemical properties of ACC and its derivatives have been the subject of extensive research, providing a rich context for comparative analysis.

The conformational properties of peptides containing ACC residues have been studied to develop metabolically stable and conformationally constrained peptidomimetics. researchgate.net Molecular mechanics calculations have shown that model compounds with ACC and its derivatives can adopt conformations characteristic of various regular structures, such as α-helices and γ-turns. researchgate.net The cyclopropane (B1198618) ring imposes significant conformational constraints, which can be a desirable feature in the design of biologically active molecules.

While direct comparative studies on the biological activity of this compound are not extensively documented, the known roles of other ACC derivatives offer valuable insights. For instance, ACC itself is not only a precursor to ethylene but also exhibits ethylene-independent signaling roles in plants. Furthermore, ACC can act as an exogenous partial agonist of the mammalian NMDA receptor. The introduction of the methyl benzoate (B1203000) group at the ortho position of the aminocyclopropyl moiety in this compound would significantly alter its physicochemical properties, such as lipophilicity and electronic distribution, compared to ACC. This modification would likely influence its interaction with biological targets.

The table below presents a comparison of this compound with its parent compound, 1-aminocyclopropane-1-carboxylic acid, highlighting the key differences and potential implications of the ortho-substituted methyl benzoate group.

| Feature | 1-Aminocyclopropane-1-carboxylic acid (ACC) | This compound |

| Structure | A simple aminocyclopropane carboxylic acid. | An ACC derivative with a methyl benzoate group attached to the cyclopropane ring via the benzene (B151609) ring. |

| Key Functional Groups | Amino group, Carboxylic acid, Cyclopropane ring. | Amino group, Ester (methyl benzoate), Cyclopropane ring, Benzene ring. |

| Known Biological Roles | Precursor to ethylene in plants, signaling molecule, partial agonist of NMDA receptors. | Not extensively studied, but the structural modifications suggest potential for different biological activities. |

| Physicochemical Properties | Zwitterionic, highly polar, water-soluble. | More lipophilic due to the benzene ring and methyl ester group, likely less water-soluble. |

| Conformational Flexibility | The cyclopropane ring imposes significant conformational constraints. | The ortho-substitution on the benzene ring further restricts the rotational freedom of the aminocyclopropyl group. |

Relationship to Other Benzoate Ester Derivatives

This compound is a member of the broad class of benzoate esters, which are widely used in various fields, including pharmaceuticals, fragrances, and as synthetic intermediates. The reactivity and properties of benzoate esters are significantly influenced by the nature and position of substituents on the benzene ring.

The ester group (-COOCH₃) in methyl benzoate is known to be an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. researchgate.netlongdom.org However, in this compound, the presence of the 1-aminocyclopropyl group at the ortho position introduces both steric and electronic effects that can modulate the reactivity of the benzene ring and the ester functionality. The amino group, although attached to a cyclopropane ring, can potentially influence the electron density of the aromatic system.

The synthesis of various methyl benzoate derivatives often involves the esterification of the corresponding benzoic acid. For example, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate is typically synthesized by reacting 2-aminobenzoic acid with 2-methyl-1-oxopropyl chloride followed by esterification with methanol (B129727). nih.gov This highlights a common synthetic pathway for this class of compounds, which could also be applicable for the synthesis of this compound from 2-(1-aminocyclopropyl)benzoic acid.

The following table provides a comparison of this compound with other representative benzoate ester derivatives, illustrating the diversity of this class of compounds.

| Compound | Substituent at C2 | Key Structural Features | Potential Applications/Properties |

| Methyl Benzoate | Hydrogen | The parent compound of the benzoate ester series. | Fragrance, solvent, synthetic intermediate. |

| Methyl Salicylate | Hydroxyl (-OH) | Intramolecular hydrogen bonding between the hydroxyl and ester groups. | Flavoring agent, analgesic. |

| Methyl Anthranilate | Amino (-NH₂) | A primary aromatic amine and an ester. | Fragrance, flavoring, precursor to other compounds. |

| This compound | 1-Aminocyclopropyl | A constrained aminoalkyl group with a primary amine. | Potential as a synthetic intermediate for complex heterocycles and as a scaffold in medicinal chemistry. |

Role as a Synthetic Intermediate for Complex Molecular Architectures

The unique structural arrangement of this compound, featuring a nucleophilic amino group ortho to an electrophilic ester group, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. This ortho-relationship is key to its potential in intramolecular cyclization reactions to form complex molecular architectures, particularly quinazolinones and benzodiazepines, which are important scaffolds in medicinal chemistry.

Synthesis of Quinazolinones:

Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The synthesis of quinazolinones often involves the condensation of a 2-aminobenzoic acid derivative with a suitable one-carbon synthon. In the case of this compound, the amino group can react with various reagents to form the quinazolinone ring system. For instance, reaction with an orthoester or formamide (B127407) could lead to the formation of a 2-substituted quinazolinone. researchgate.net

While specific examples utilizing this compound are not prevalent in the literature, the general synthetic strategies for quinazolinones from 2-aminobenzoates are well-established. nih.govorganic-chemistry.org The presence of the cyclopropyl (B3062369) moiety at the 2-position of the resulting quinazolinone would introduce a three-dimensional character to the otherwise planar heterocyclic system, which could be beneficial for its interaction with biological targets.

Synthesis of Benzodiazepines:

Benzodiazepines are another important class of heterocyclic compounds known for their anxiolytic, sedative, and anticonvulsant activities. nih.govijtsrd.com The synthesis of 1,4-benzodiazepines can be achieved from 2-aminobenzoates. For example, the reaction of hexafluoroisopropyl 2-aminobenzoates with α-bromoamides has been shown to produce 1,4-benzodiazepines. nih.gov Although this specific method uses a more activated ester, it demonstrates the potential for 2-aminobenzoates to serve as precursors for this heterocyclic system. It is plausible that this compound could be transformed into a more reactive intermediate, such as an acid chloride or a Weinreb amide, to facilitate the cyclization to a benzodiazepine (B76468) ring.

The following table summarizes the potential of this compound as a synthetic intermediate for the construction of complex heterocyclic scaffolds.

| Target Heterocycle | General Synthetic Approach from 2-Aminobenzoate | Potential Role of this compound | Resulting Structural Feature |

| Quinazolinone | Condensation with a one-carbon synthon (e.g., orthoester, formamide). researchgate.net | The amino group acts as the nucleophile to initiate the cyclization, with the ester group participating in the ring formation. | A quinazolinone with a 1-aminocyclopropyl substituent at the 2-position. |

| 1,4-Benzodiazepine (B1214927) | Reaction with a suitable three-carbon synthon (e.g., α-halo ketone, α,β-unsaturated ketone). nih.gov | The amino group and the activated carbonyl of the ester would be involved in the formation of the seven-membered ring. | A 1,4-benzodiazepine with a gem-diamino cyclopropyl moiety or a related structure depending on the reaction pathway. |

Design Principles for Novel Chemical Entities Incorporating the Core Structure

The core structure of this compound offers several attractive features for the design of novel chemical entities, particularly in the context of medicinal chemistry. The design principles revolve around leveraging the unique properties of the cyclopropyl group and the ortho-relationship of the functional groups as a bioisosteric replacement for other common structural motifs.

The Role of the Cyclopropyl Group:

The cyclopropyl group is increasingly utilized in drug design due to its unique conformational and electronic properties. It can act as a rigid scaffold, restricting the conformation of adjacent functional groups, which can lead to increased potency and selectivity for a biological target. The cyclopropyl ring can also serve as a bioisostere for other groups, such as a gem-dimethyl group or a vinyl group, while offering improved metabolic stability. The introduction of a cyclopropyl moiety can positively influence a molecule's physicochemical properties, including lipophilicity and solubility.

Bioisosteric Replacement of ortho-Substituted Benzene Rings:

The 2-(1-aminocyclopropyl)benzoate scaffold can be considered a bioisostere for other ortho-substituted benzene rings. Bioisosterism is a strategy used in drug design to replace a part of a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. Saturated bicyclic systems, such as bicyclo[1.1.1]pentanes, have been explored as bioisosteres for ortho- and meta-substituted benzenes to escape the "flatland" of aromatic rings and introduce more three-dimensional character into drug candidates. nih.govumich.edu The aminocyclopropyl group in this compound introduces a distinct three-dimensional vector for the amino functionality relative to the plane of the benzene ring, which can be exploited to probe the binding pockets of biological targets in a way that a simple ortho-amino substituent cannot.

Design Principles for Novel Entities:

Based on these considerations, several design principles can be formulated for creating new chemical entities based on the this compound core:

Scaffold for Heterocycle Synthesis: As discussed in the previous section, the core structure is a prime candidate for the synthesis of novel quinazolinones and benzodiazepines with a unique substitution pattern. The design of these new heterocycles would involve selecting appropriate reaction partners to introduce desired functionalities.

Modification of the Amino and Ester Groups: The primary amino group and the methyl ester group are handles for further chemical modification. The amino group can be acylated, alkylated, or incorporated into other functional groups to explore structure-activity relationships. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives.

Exploitation of Conformational Restriction: The rigid nature of the cyclopropyl ring can be used to lock the conformation of the molecule, which can be advantageous for binding to a specific target. Computational modeling can be employed to predict the preferred conformations and guide the design of analogs with optimized binding properties.

The table below outlines some potential design strategies for novel chemical entities based on the this compound scaffold.

| Design Strategy | Rationale | Potential Outcome |

| Intramolecular Cyclization | To create rigid, complex heterocyclic systems. | Novel quinazolinones, benzodiazepines, or other fused heterocycles with a unique three-dimensional profile. |

| Derivatization of the Amino Group | To modulate polarity, hydrogen bonding capacity, and steric bulk. | A library of amides, sulfonamides, or secondary/tertiary amines with potentially altered biological activity and pharmacokinetic properties. |

| Modification of the Ester Group | To alter solubility, metabolic stability, and potential for prodrug strategies. | Carboxylic acids, different esters, or amides with improved drug-like properties. |

| Bioisosteric Replacement | To mimic the spatial arrangement of other ortho-substituted pharmacophores while offering improved properties. | Novel compounds with enhanced potency, selectivity, or metabolic stability compared to existing drugs with planar ortho-substituted aromatic rings. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.